![molecular formula C17H18IN3O B14618032 N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide CAS No. 59547-48-7](/img/structure/B14618032.png)
N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide is a complex organic compound that features an indole moiety, a pyridinium ion, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide typically involves the coupling of tryptamine derivatives with pyridine carboxylic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde.
Reduction: Pyridine derivative.
Substitution: Various substituted amides and thioamides.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyridinium ion can modulate ion channels. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-chloro-9H-carbazol-2-yl)propanamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide is unique due to its combination of an indole moiety and a pyridinium ion, which imparts distinct chemical and biological properties. This compound’s ability to interact with both serotonin receptors and ion channels sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
59547-48-7 |
|---|---|
Molekularformel |
C17H18IN3O |
Molekulargewicht |
407.25 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C17H17N3O.HI/c1-20-10-4-5-14(12-20)17(21)18-9-8-13-11-19-16-7-3-2-6-15(13)16;/h2-7,10-12,19H,8-9H2,1H3;1H |
InChI-Schlüssel |
JWRWUEBRUOKQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
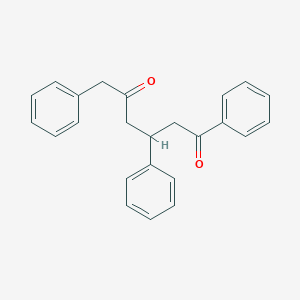

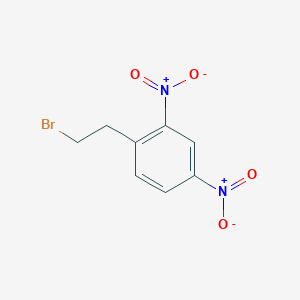
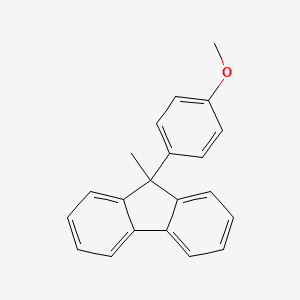
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)

![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
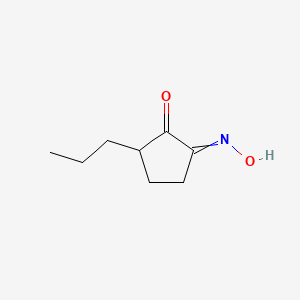
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
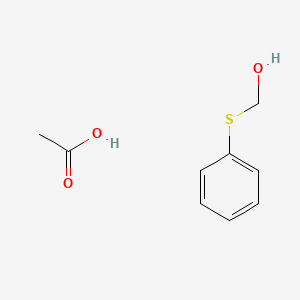
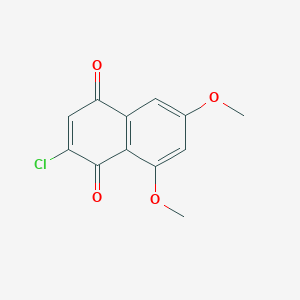
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
